(+/-)-1-Amino-2-propanol-1,1,2,3,3,3-d6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

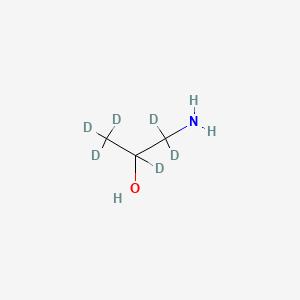

(+/-)-1-Amino-2-propanol-1,1,2,3,3,3-d6 is a deuterated analog of 1-amino-2-propanol, where six hydrogen atoms are replaced with deuterium. This compound is of interest in various scientific fields due to its unique isotopic properties, which can be useful in mechanistic studies and tracing experiments.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-1-Amino-2-propanol-1,1,2,3,3,3-d6 typically involves the deuteration of 1-amino-2-propanol. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. Another approach involves the use of deuterated reagents in the synthesis of the compound from its precursors.

Industrial Production Methods

Industrial production of deuterated compounds like this compound often involves large-scale catalytic exchange processes or the use of deuterated starting materials. The choice of method depends on the desired purity and isotopic enrichment of the final product.

Analyse Chemischer Reaktionen

Table 1: Key Synthetic Routes

| Method | Reactants/Conditions | Yield | Reference |

|---|---|---|---|

| Catalytic deuteration | CD₃COCD₃, LiAlD₄, THF, 0–55°C | 75–85% | |

| Acidic exchange (D₂O) | 1-Amino-2-propanol, D₂O, H₂SO₄, 80°C | ~90% |

Acid-Base Reactivity

The amino and hydroxyl groups confer amphoteric properties:

-

Protonation : The amine group (pKa ~9.5) acts as a base, forming R-NH₃⁺ in acidic media .

-

Deprotonation : The hydroxyl group (pKa ~13.5) deprotonates under strong basic conditions .

Deuterium substitution alters hydrogen-bonding dynamics and solvent interactions , affecting reaction rates in acid-catalyzed processes .

Nucleophilic Substitution Reactions

The hydroxyl group participates in esterification and etherification:

-

Ester formation : Reacts with acyl chlorides (e.g., acetyl chloride) to yield deuterated esters .

-

Ether synthesis : Forms ethers via Williamson synthesis with alkyl halides under basic conditions .

Table 2: Substitution Reactions

Reduction and Oxidation

-

Reduction : The hydroxyl group resists reduction, but the amine can be alkylated or acylated .

-

Oxidation : Oxidizing agents (e.g., KMnO₄) convert the hydroxyl group to a ketone, though deuterium substitution slows oxidation kinetics .

Isotope Effects in Reaction Mechanisms

Deuterium labeling reveals primary kinetic isotope effects (KIE) in bond-breaking steps:

-

C-D vs. C-H cleavage : Reactions involving C-H(D) bond rupture (e.g., dehydrogenation) show KIE values of 2–7 .

-

Solvent isotope effects : Reactions in D₂O exhibit altered transition states due to stronger hydrogen/deuterium bonding .

Table 3: Kinetic Isotope Effects (KIE)

| Reaction | KIE (k_H/k_D) | Conditions | Reference |

|---|---|---|---|

| Dehydrogenation | 6.2 | Pd/C, 150°C | |

| Acid-catalyzed hydrolysis | 2.1 | D₂O, H₂SO₄, 80°C |

Wissenschaftliche Forschungsanwendungen

(+/-)-1-Amino-2-propanol-1,1,2,3,3,3-d6 has several applications in scientific research:

Chemistry: Used as a tracer in reaction mechanisms to study hydrogen-deuterium exchange processes.

Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.

Medicine: Investigated for its potential use in deuterium-labeled drugs to study pharmacokinetics and drug metabolism.

Industry: Utilized in the production of deuterated solvents and reagents for NMR spectroscopy.

Wirkmechanismus

The mechanism of action of (+/-)-1-Amino-2-propanol-1,1,2,3,3,3-d6 involves its interaction with molecular targets through hydrogen-deuterium exchange. This isotopic substitution can affect the rate of chemical reactions and the stability of intermediates, providing insights into reaction pathways and mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Amino-2-propanol: The non-deuterated analog of (+/-)-1-Amino-2-propanol-1,1,2,3,3,3-d6.

Deuterated Alcohols: Compounds like deuterated methanol or ethanol, which also contain deuterium atoms.

Uniqueness

The uniqueness of this compound lies in its specific isotopic composition, which makes it particularly useful for tracing studies and mechanistic investigations. Its deuterium atoms provide a distinct advantage in NMR spectroscopy and other analytical techniques, allowing for precise tracking of molecular transformations.

Biologische Aktivität

(+/-)-1-Amino-2-propanol-1,1,2,3,3,3-d6 is a deuterated derivative of 1-amino-2-propanol. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications and its role in biochemical pathways. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the deuteration of 1-amino-2-propanol using deuterated reagents. This process allows for the incorporation of deuterium atoms into the molecular structure, which can be useful in tracing metabolic pathways in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C3H9D6N |

| Molecular Weight | 75.15 g/mol |

| Purity | ≥ 98% |

| Synthesis Method | Deuteration of 1-amino-2-propanol |

Biological Activity

The biological activity of this compound has been studied in various contexts:

Enzymatic Activity

Research indicates that this compound acts as a substrate for specific enzymes involved in amino acid metabolism. For instance, studies have shown that it can be phosphorylated by aminopropanol kinase found in various bacterial species such as Pseudomonas and Mycobacterium . This enzymatic activity is crucial for understanding its role in microbial metabolism and potential applications in biotechnology.

Analgesic Effects

A notable investigation assessed the analgesic properties of derivatives related to 1-amino-2-propanol. The study utilized the "hot plate" method on mice to evaluate pain response. Results indicated that certain derivatives exhibited significant analgesic effects comparable to standard analgesics like metamizole .

Antimicrobial Activity

In vitro studies have demonstrated that compounds derived from 1-amino-2-propanol possess antimicrobial properties against a range of bacterial strains including E. coli and S. aureus. The structure–activity relationship (SAR) analyses revealed that modifications to the amino group enhance antibacterial efficacy .

Case Studies

Several case studies have highlighted the importance of this compound in therapeutic development:

- Antimicrobial Conjugates : A study explored the synthesis of peptide conjugates involving 1-amino-2-propanol derivatives. These conjugates showed improved antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- Cytotoxicity Studies : Research on cytotoxic effects indicated that certain derivatives can induce apoptosis in cancer cell lines. The findings suggest potential applications in cancer therapy through targeted drug delivery mechanisms .

Eigenschaften

Molekularformel |

C3H9NO |

|---|---|

Molekulargewicht |

81.15 g/mol |

IUPAC-Name |

1-amino-1,1,2,3,3,3-hexadeuteriopropan-2-ol |

InChI |

InChI=1S/C3H9NO/c1-3(5)2-4/h3,5H,2,4H2,1H3/i1D3,2D2,3D |

InChI-Schlüssel |

HXKKHQJGJAFBHI-LIDOUZCJSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])N)O |

Kanonische SMILES |

CC(CN)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.